

recrystallization methods for 3-(Morpholino)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Morpholino)phenylboronic acid

Cat. No.: B151556

[Get Quote](#)

Technical Support Center: 3-(Morpholino)phenylboronic Acid

Welcome to the technical support center for **3-(Morpholino)phenylboronic acid**. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common purification challenges. This document is structured as a dynamic resource, addressing frequently asked questions and providing in-depth troubleshooting for the critical step of recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is **3-(Morpholino)phenylboronic acid** and what are its key physicochemical properties?

3-(Morpholino)phenylboronic acid is an organic compound widely used in synthetic chemistry, particularly as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^{[1][2]} The morpholino group acts as a key pharmacophore in many drug discovery programs, while the boronic acid moiety provides a versatile handle for C-C bond formation.

Table 1: Physicochemical Properties of **3-(Morpholino)phenylboronic acid**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BNO ₃	[3][4]
Molecular Weight	207.04 g/mol	[3][5]
Appearance	Light brown to brown solid	[6]
CAS Number	863377-22-4	[4][5]
Predicted Boiling Point	439.4 ± 55.0 °C	[6]
Predicted pKa	8.74 ± 0.10	[6]

It is generally soluble in polar organic solvents like ethers and ketones but has low solubility in nonpolar hydrocarbon solvents.[7][8][9]

Q2: Why is recrystallization of **3-(Morpholino)phenylboronic acid** a critical step?

While commercially available, **3-(Morpholino)phenylboronic acid** is also frequently synthesized in-house.[6] Regardless of the source, impurities can significantly impact the efficiency and outcome of subsequent reactions, particularly sensitive catalytic processes like Suzuki couplings.[10]

Recrystallization is essential for removing:

- Synthetic Byproducts: Impurities from its synthesis, such as unreacted 4-(3-bromophenyl)morpholine or residual organolithium and borate species.[6]
- Degradation Products: Boronic acids can undergo dehydration upon heating or prolonged storage to form cyclic trimeric anhydrides known as boroxines.[11]
- Reaction Byproducts: When used in Suzuki couplings, common impurities include homocoupled dimers and protodeboronation products (phenols).[1][12]

A pure, crystalline starting material ensures stoichiometric accuracy and prevents catalyst poisoning, leading to higher yields and cleaner reaction profiles.

Q3: What are the most common impurities to look for in crude **3-(Morpholino)phenylboronic acid**?

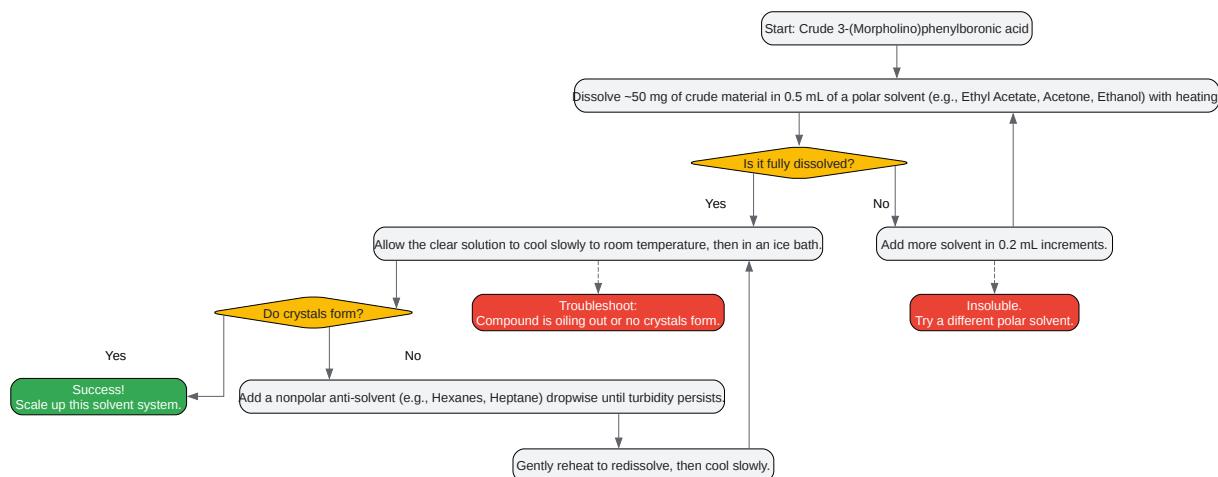
Understanding potential impurities is the first step in designing an effective purification strategy.

Table 2: Common Impurities and Their Origin

Impurity	Chemical Structure	Origin	Removal Strategy
Boroxine	$(ArBO)_3$	Dehydration of the boronic acid (heat, storage). [11]	Recrystallization from a solvent containing water or an acid-base workup can hydrolyze the boroxine back to the boronic acid.
Homocoupling Dimer	Ar-Ar	Side reaction during Suzuki coupling. [1] [12]	Often has different solubility than the monomer; can be removed by careful choice of recrystallization solvent.
Protoproboronation Product	Ar-H (Morpholinobenzene)	Hydrolysis/protonation of the C-B bond, often under harsh reaction conditions. [1]	Typically more nonpolar; can be separated by recrystallization or chromatography.
Starting Material	4-(3-bromophenyl)morpholine	Incomplete reaction during synthesis. [6]	Recrystallization or acid-base extraction.

Troubleshooting Guide: Recrystallization Workflows

This section addresses specific issues encountered during the purification of **3-(Morpholino)phenylboronic acid** in a question-and-answer format.


Q4: I am unsure which solvent to start with. What is a logical approach to solvent selection?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For arylboronic acids, a good starting point is to screen mixed-solvent systems.[\[8\]](#)[\[9\]](#)

Recommended First-Pass Solvent Systems:

- Ethyl Acetate / Hexanes: A polar/nonpolar mixture that is effective for many moderately polar organic compounds.[\[13\]](#)
- Ethanol / Water: A protic system that can help break up boroxine anhydrides.[\[14\]](#)
- Toluene: A higher-boiling nonpolar solvent for dissolving the compound, followed by the addition of a nonpolar anti-solvent like hexanes upon cooling.

The following workflow provides a systematic approach to solvent selection.

[Click to download full resolution via product page](#)

Caption: Solvent selection workflow for recrystallization.

Q5: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too concentrated or cooled too quickly, or when the melting point of the solute is lower than the boiling point of the solvent.

Troubleshooting Steps:

- **Re-heat and Dilute:** Re-heat the mixture until the oil redissolves completely. Add 10-20% more of the primary (polar) solvent to reduce the concentration.
- **Slow Down Cooling:** Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for ordered crystal growth.
- **Introduce a Seed Crystal:** If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
- **Scratch the Flask:** Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q6: My recovery is very low after recrystallization. What are the likely causes?

Low recovery is a common issue that can often be resolved by optimizing the protocol.

Potential Causes & Solutions:

- **Excess Solvent:** Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
- **Insufficient Cooling:** Ensure the flask is cooled in an ice-water bath for at least 30-60 minutes to maximize precipitation.
- **Premature Filtration:** Do not rush to filter the crystals. Allow sufficient time for crystallization to complete at low temperature.
- **Washing with the Wrong Solvent:** When washing the filtered crystals, use a minimal amount of ice-cold anti-solvent (e.g., hexanes) or the ice-cold recrystallization solvent mixture.

Washing with a warm or highly solubilizing solvent will dissolve your product.

Q7: My recrystallized material is pure by TLC, but the NMR spectrum looks broad or shows unexpected peaks. What is happening?

This is a classic issue with boronic acids. The likely culprit is the presence of the boroxine, the trimeric anhydride.^[11] Boroxines are in equilibrium with the boronic acid, and the presence of both species can lead to broadened NMR signals or what appears to be a complex mixture.

Solutions:

- **Aqueous Workup:** Before final extraction and drying, washing the organic layer containing your compound with a dilute acid (e.g., 1M HCl) can help hydrolyze any boroxine back to the boronic acid.
- **Co-evaporation:** Dissolve the final product in a solvent like methanol and evaporate it under reduced pressure. The alcohol can help break up the anhydride. Repeat 2-3 times.
- **NMR Sample Preparation:** Adding a single drop of D₂O to your NMR tube (e.g., in DMSO-d₆ or CDCl₃) can sometimes sharpen the signals by promoting the hydrolysis of the boroxine back to the monomeric boronic acid in situ.

Validated Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate / Hexanes

This protocol is a robust starting point for purifying crude **3-(Morpholino)phenylboronic acid** that contains moderately nonpolar impurities.

- **Dissolution:** Place the crude **3-(Morpholino)phenylboronic acid** (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate (start with ~5-10 mL) needed to fully dissolve the solid with gentle heating (approx. 60-70 °C).
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly toward room temperature. Once cooling begins, start adding hexanes dropwise until the solution becomes

faintly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool undisturbed.

- Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals sparingly with a small amount of ice-cold hexanes.
- Drying: Dry the crystals under high vacuum at a mild temperature (e.g., 30-40 °C) to avoid boroxine formation.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing neutral organic impurities, such as homocoupled byproducts or unreacted starting materials.[15]

- Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL for 1 g).
- Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or 1M Na₂CO₃, 3 x 25 mL). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving neutral impurities in the organic layer.
- Wash Aqueous Layer: Wash the combined basic aqueous layers with fresh diethyl ether (2 x 25 mL) to remove any remaining neutral impurities.
- Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl or 2M H₂SO₄ until the pH is ~1-2. The pure boronic acid will precipitate out as a solid.
- Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under high vacuum.

This acid-base extraction can be followed by a recrystallization step (Protocol 1) for obtaining material of the highest purity.

References

- (3-(Morpholino-4-sulfonamido)phenyl)boronic acid. Google Vertex AI Search.
- Process for purification of boronic acid and its derivatives.
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
- Purific
- Common Byproducts in Suzuki Coupling. YouTube.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry.
- Process for the preparation of substituted phenylboronic acids.
- Impurities formed during the Suzuki–Miyaura coupling between 3 and 4.
- **3-(Morpholino)phenylboronic acid.** PubChem.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.
- **3-(Morpholino)phenylboronic acid**, min 98%, 100 grams. Strem.
- Phenylboronic acid. Wikipedia.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
- **3-(Morpholino)phenylboronic acid.** Santa Cruz Biotechnology.
- Polymorphic outcome of crystallization
- **3-(MORPHOLINO)PHENYLBORONIC ACID** Synthesis. ChemicalBook.
- Did recrystallization makes the compound pure?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- **3-(MORPHOLINO)PHENYLBORONIC ACID.** ChemicalBook.
- Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol-Formaldehyde Resin-Containing Phenylboronic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-(MORPHOLINO)PHENYLBORONIC ACID CAS#: 863377-22-4 [m.chemicalbook.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [recrystallization methods for 3-(Morpholino)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151556#recrystallization-methods-for-3-morpholino-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com